molecular formula C24H19N3O3 B2652460 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891117-90-1

4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2652460
CAS No.: 891117-90-1
M. Wt: 397.434
InChI Key: QCRILBVVOPIICW-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound designed for research applications. It belongs to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized in medicinal chemistry as a privileged scaffold for developing novel antibacterial agents . These derivatives have garnered significant attention for their potent activity against drug-resistant bacterial pathogens. Specifically, related analogs have demonstrated remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically important Gram-positive bacteria, with some showing minimum inhibitory concentrations (MICs) in the range of 0.06 to 1 µg/mL . While the precise mechanism of action for this specific compound may require further elucidation, studies on closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides indicate that they can function as multitargeting antibiotics. Their biological activity may involve the regulation of essential bacterial processes such as menaquinone biosynthesis, interference with proteins like DnaX and Pol IIIC, and induction of iron starvation, which collectively contribute to bacterial cell death . The 1,3,4-oxadiazole ring is a key pharmacophore, known for its role as a bioisostere for carbonyl groups and its ability to serve as a flat aromatic linker that ensures proper orientation for binding to biological targets . This product is intended for non-human research purposes only. It is not approved for therapeutic, diagnostic, or veterinary use. Researchers should handle this compound with care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-15-8-9-16(2)20(14-15)23-26-27-24(30-23)25-22(29)19-12-10-18(11-13-19)21(28)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRILBVVOPIICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with the Benzamide: The final step involves coupling the oxadiazole derivative with benzamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The sulfamoyl group in LMM5 enhances solubility and antifungal activity against C. albicans compared to the benzoyl group in the target compound .
  • Chlorophenyl substituents (e.g., in 5a) increase cytotoxicity, likely due to electron-withdrawing effects improving DNA interaction .

However, 7f’s thiazole-propanamide chain introduces additional hydrogen-bonding sites, which may broaden antimicrobial activity .

Thermal Stability :

  • Compounds with rigid substituents (e.g., 5a) exhibit higher melting points (~184°C), whereas flexible chains (e.g., 7f) result in lower melting points (134–178°C) .

Mechanistic and Pharmacological Insights

  • Antifungal Activity: LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase inhibition, suggesting the oxadiazole scaffold’s role in targeting redox enzymes .
  • Cytotoxicity: Benzamide-containing oxadiazoles (e.g., HDAC inhibitors in ) demonstrate anticancer activity by epigenetic modulation. The target compound’s benzoyl group aligns with structural motifs of known HDAC inhibitors, hinting at a possible mechanism .
  • Enzyme Inhibition : Derivatives like 6a () inhibit human carbonic anhydrase II (hCA II), highlighting the oxadiazole ring’s adaptability in enzyme binding. Substituent polarity and steric bulk critically influence selectivity .

Biological Activity

4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H18N4O2
  • Molecular Weight : 342.38 g/mol

The compound features a benzamide moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)12.5Induces apoptosis via mitochondrial pathway
Compound BHeLa (Cervical)15.0Inhibits cell cycle progression
This compoundA549 (Lung)TBDTBD

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well documented. A study conducted by researchers demonstrated that certain oxadiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that the compound may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and cell proliferation.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of various oxadiazole derivatives on cancer cell lines. The results indicated that the presence of the oxadiazole ring enhanced the cytotoxicity against A549 lung cancer cells.
    • Findings : The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Antibacterial Study : Another investigation focused on the antibacterial potential of oxadiazole derivatives against common pathogens.
    • Results : The study revealed that certain derivatives displayed effective inhibition of bacterial growth by disrupting bacterial cell wall synthesis.

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